[4-(4-Bromopyrazol-1-yl)phenyl]methanol
Description
Properties
IUPAC Name |
[4-(4-bromopyrazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROEWUAPHWLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
- Starting Materials: 1,3-diketones (e.g., acetylacetone or substituted diketones) and arylhydrazines (e.g., 4-hydroxymethylphenylhydrazine for introducing the phenylmethanol moiety).
- Catalyst: Silica gel supported sulfuric acid (H₂SO₄/SiO₂).
- Brominating Agent: N-bromosaccharin (NBSac), a stable and more reactive brominating agent than N-bromosuccinimide (NBS).
- Temperature: Room temperature or mild heating (up to 60 °C for some substrates).
- Reaction Time: Typically 1 to 40 minutes depending on substrates.
Procedure
- The 1,3-diketone and arylhydrazine are ground together with H₂SO₄/SiO₂ catalyst at room temperature to form the pyrazole ring.
- After ring formation, stoichiometric amounts of NBSac are added directly to the mixture to brominate the pyrazole at the 4-position.
- The reaction progress is monitored by TLC.
- Upon completion, the mixture is treated with n-hexane to remove impurities and isolate the brominated pyrazole.
- Further purification by silica gel chromatography yields the pure 4-bromopyrazole derivative.
This method is characterized by high yields, regioselectivity, and environmental advantages due to the absence of solvents and the use of a recyclable catalyst.
Specific Considerations for this compound
To synthesize this compound specifically, the arylhydrazine component should contain a para-hydroxymethyl substituent on the phenyl ring. This allows direct incorporation of the phenylmethanol functionality during pyrazole ring formation.
Comparative Analysis of Brominating Agents
| Brominating Agent | Reactivity | Selectivity | Yield | Notes |
|---|---|---|---|---|
| N-bromosaccharin (NBSac) | High; rapid bromination at 4-position | Excellent regioselectivity | 90-98% typically | Stable solid, more reactive than NBS |
| N-bromosuccinimide (NBS) | Moderate to low, slower for trifluoromethyl substrates | Lower selectivity, incomplete bromination | ~34% in difficult cases | Less effective for electron-withdrawing groups |
NBSac is preferred due to its superior reactivity and cleaner reaction profiles, especially under solvent-free conditions.
Additional Synthetic Routes and Functional Group Transformations
- Suzuki-Miyaura Coupling: Post-bromination, the 4-bromo substituent on the pyrazole ring can be utilized in palladium-catalyzed cross-coupling reactions to introduce various substituents or extend the molecular framework.
- Hydrolysis and Amidation: Esters or other functional groups on the pyrazole can be hydrolyzed or amidated to introduce additional functionalities, potentially modifying the phenylmethanol moiety or adjacent groups.
Summary and Advantages of the Reported Method
- Eco-friendly: Solvent-free conditions reduce chemical waste and environmental impact.
- Efficiency: One-pot procedure minimizes purification steps and reaction time.
- Selectivity: Use of NBSac and H₂SO₄/SiO₂ catalyst ensures regioselective bromination at the 4-position.
- Versatility: Applicable to a range of diketones and arylhydrazines, including those bearing functional groups such as hydroxymethyl for direct synthesis of this compound.
- High Yields: Typically above 90%, demonstrating practical applicability for laboratory and potential industrial scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Bromopyrazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various functionalized pyrazole derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol typically involves the reaction of 4-bromopyrazole with a phenylmethanol derivative. Common methods include:
- Coupling Reaction : Utilizing potassium carbonate as a base in a polar solvent like dimethylformamide under reflux conditions.
- Oxidation and Reduction : The compound can undergo oxidation to form aldehydes or carboxylic acids and can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Chemistry
Building Block for Organic Synthesis
- This compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored properties.
Catalysis
- The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine
Drug Development
- This compound is being investigated for its potential as a pharmacophore in drug design, particularly targeting specific enzymes or receptors involved in disease pathways. Compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines by targeting Na+/K(+)-ATPase and Ras oncogene activity, suggesting its potential as an anticancer agent.
Biological Probes
- It can be utilized as a probe to study biological pathways and interactions, aiding in the understanding of complex biochemical processes.
Antimicrobial Activity
- Preliminary studies indicate that similar compounds exhibit antimicrobial properties, making them candidates for further exploration in pharmaceutical applications.
Material Science
Development of New Materials
- The unique properties of this compound are being explored for the development of new materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties.
Agriculture
Agrochemical Synthesis
- The compound may be used in the synthesis of agrochemicals aimed at crop protection, contributing to advancements in agricultural sciences.
Case Studies
Recent research highlights the anticancer potential of compounds similar to this compound. For instance:
- Inhibition Studies : Compounds featuring bromopyrazole moieties have shown significant growth-inhibitory activity against various cancer cell lines.
- Mechanistic Insights : Studies indicate that these compounds may induce apoptosis in malignant cells by disrupting critical signaling pathways.
Mechanism of Action
The mechanism of action of [4-(4-Bromopyrazol-1-yl)phenyl]methanol depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyrazole group can form hydrogen bonds or hydrophobic interactions with the target, while the phenylmethanol group may enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [4-(4-Bromopyrazol-1-yl)phenyl]methanol and analogous compounds:
Key Comparisons
Functional Group Variations: Hydroxymethyl vs. Hydroxyl: The hydroxymethyl group in this compound provides greater conformational flexibility compared to the rigid hydroxyl group in 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol. This flexibility may enhance solubility in organic solvents . Bromine Position: Structural isomers like [3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol differ in bromine placement, affecting steric hindrance and electronic distribution. For example, para-substituted bromine (as in the target compound) maximizes resonance stabilization .
Heterocycle Modifications: Pyrazole vs.
Physical Properties: Melting Points: Derivatives with bulky substituents (e.g., tert-butyl groups) exhibit higher melting points due to improved crystal packing. For instance, the oxadiazole derivative in has a well-defined crystal structure stabilized by O-H⋯N hydrogen bonds. Lipophilicity: The bromine atom in this compound increases logP compared to non-halogenated analogs, enhancing membrane permeability in drug design .
Biological Activity
[4-(4-Bromopyrazol-1-yl)phenyl]methanol is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9BrN2O
- Molecular Weight : 253.1 g/mol
- CAS Number : 1184193-54-1
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with bromopyrazole moieties have shown inhibitory effects on cancer cell lines by targeting Na+/K(+)-ATPase and Ras oncogene activity. These compounds exhibited significantly higher growth inhibitory activity compared to standard treatments, indicating their potential as anticancer agents .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : It has been noted that similar compounds can inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : By disrupting cellular signaling pathways, these compounds can trigger programmed cell death in malignant cells.
Study 1: In Vitro Growth Inhibition
A study assessed the growth inhibitory activity of various thiazole derivatives, including those with bromopyrazole structures. The results indicated that these compounds inhibited the growth of human cancer cell lines, including gliomas, demonstrating their efficacy as potential therapeutic agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 12a | 5.0 | Glioma |
| 12b | 5.2 | Melanoma |
Study 2: Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound is permeable through the blood-brain barrier (BBB), suggesting its potential for treating CNS-related malignancies. However, further research is needed to evaluate its toxicity profile and therapeutic index in vivo.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Biological Activity | BBB Permeability |
|---|---|---|
| This compound | Anticancer (inhibits Na+/K(+)-ATPase) | Yes |
| 4-Methylpyrazole | ADH inhibitor (used in methanol poisoning) | Yes |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl | Anticancer (inhibits Ras oncogene) | No |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(4-Bromopyrazol-1-yl)phenyl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Pyrazole ring formation via cyclization of hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol, 5 hours, monitored by TLC) .
- Step 2 : Bromophenyl group introduction via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
- Step 3 : Reduction of intermediates (e.g., ketones) using NaBH₄ or LiAlH₄ to yield the methanol derivative. Optimize solvent (THF vs. MeOH) and temperature (0°C to RT) to minimize side products .
- Yield Optimization : Use continuous flow reactors for large-scale synthesis and column chromatography (silica gel, hexane/EtOAc gradient) for purification .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Identify pyrazole protons (δ 7.5–8.5 ppm), bromophenyl aromatic signals (δ 7.2–7.8 ppm), and methanol -OH (δ 1.5–2.5 ppm, broad). Confirm coupling patterns (e.g., J = 2.1 Hz for pyrazole protons) .
- ¹³C NMR : Assign carbons adjacent to bromine (δ 120–125 ppm) and pyrazole ring carbons (δ 140–150 ppm) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data obtained from different refinement software?
- Step 1 : Cross-validate data using multiple programs (e.g., SHELXL vs. OLEX2). Compare R-factors and residual electron density maps.
- Step 2 : Check for systematic errors (e.g., absorption correction, twinning) using PLATON or TWINLAWS .
- Step 3 : Re-refine with constrained parameters (e.g., fixed thermal parameters for Br atoms) to assess model stability .
- Example : In a study of a related bromophenyl compound, SHELXL refinement gave R = 0.049, while alternative software yielded R = 0.062. Discrepancies were resolved by adjusting hydrogen bonding constraints .
Q. How does the bromine atom influence the reactivity and biological activity of this compound compared to its halogen-substituted analogs?
- Reactivity :
- Bromine enhances electrophilic aromatic substitution (e.g., Suzuki coupling) due to its moderate leaving-group ability vs. Cl or F .
- Halogen bonding with biological targets (e.g., enzymes) increases binding affinity compared to non-brominated analogs .
- Biological Activity :
- Antimicrobial Activity : Bromine improves lipophilicity (logP = 2.8 vs. 2.1 for Cl analog), enhancing membrane permeability .
- Enzyme Inhibition : Bromophenyl derivatives show IC₅₀ = 0.42 µM vs. 1.2 µM for fluorinated analogs in kinase assays due to stronger halogen-π interactions .
Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Bromine’s van der Waals radius (1.85 Å) is critical for active-site fitting .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of halogen bonds in aqueous environments .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ⁺ for Br = +0.26) with bioactivity data to design analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
